molecular formula C17H18N2O4S B2465761 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448129-32-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Cat. No. B2465761
M. Wt: 346.4
InChI Key: LWZVTVFEKWKHEN-UHFFFAOYSA-N
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Description

The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many bioactive compounds . The molecule also contains a urea group, which is often used in medicinal chemistry due to its ability to form multiple hydrogen bonds, and a methylthio phenyl group, which can contribute to the lipophilicity and thus the bioavailability of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxol ring, the urea group, and the methylthio phenyl group. These groups could potentially influence the compound’s conformation, reactivity, and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the urea group could potentially undergo hydrolysis under certain conditions, and the benzodioxol ring might be susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the benzodioxol, urea, and methylthio phenyl groups could potentially affect these properties .

Scientific Research Applications

Urea Derivatives Synthesis and Applications

  • Synthesis Techniques

    Urea derivatives have been synthesized using various techniques, including the Lossen rearrangement, which facilitates the conversion of carboxylic acids to ureas without racemization, demonstrating the versatility and effectiveness of synthesizing urea compounds under milder conditions. This process is noted for its environmental friendliness and cost-effectiveness, indicating potential pathways for synthesizing related compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea (Thalluri et al., 2014).

  • Biological Activity

    Some urea derivatives have been identified as potent and selective inhibitors of HIV-1 replication, highlighting the therapeutic potential of urea compounds in antiviral research. The mode of action involves competitive inhibition with the natural substrate, indicating a specific and effective mechanism for inhibiting viral enzymes (Baba et al., 1991).

  • Acetylcholinesterase Inhibition

    Urea compounds have also been explored for their antiacetylcholinesterase activity, with research designing flexible urea derivatives to optimize interaction with enzyme binding sites. This suggests potential applications in the development of treatments for neurodegenerative diseases, such as Alzheimer's disease (Vidaluc et al., 1995).

  • Inhibition of Protein Kinases

    Additionally, urea derivatives have been used as inhibitors of Rho-associated protein kinases (ROCK), with specific structural modifications leading to potent inhibitory activity. This indicates their potential use in cancer therapy and the treatment of other diseases associated with ROCK activity (Pireddu et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-24-13-5-2-11(3-6-13)14(20)9-18-17(21)19-12-4-7-15-16(8-12)23-10-22-15/h2-8,14,20H,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZVTVFEKWKHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

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